4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring, a hexynyl group, and a sulfonamide functional group.
Preparation Methods
Chemical Reactions Analysis
4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The hexynyl group can participate in addition reactions with various reagents
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .
Comparison with Similar Compounds
4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
- 4-chloro-N-[3-(1-propynyl)phenyl]benzenesulfonamide
- 4-chloro-N-[3-(1-butynyl)phenyl]benzenesulfonamide
- 4-chloro-N-[3-(1-pentynyl)phenyl]benzenesulfonamide
These compounds share similar structural features but differ in the length of the alkynyl chain. The unique hexynyl group in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-(3-hex-1-ynylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c1-2-3-4-5-7-15-8-6-9-17(14-15)20-23(21,22)18-12-10-16(19)11-13-18/h6,8-14,20H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLBXQZOMOMJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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